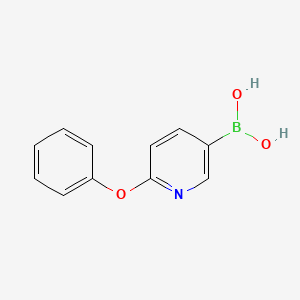
Ácido (6-fenoxipirimidin-3-il)borónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(6-Phenoxypyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C11H10BNO2 . It is a type of boronic acid, which are compounds that are known for their versatile and robust functionalities . Boronic acids have been widely integrated with various compounds with the goal of discovering ligands with novel biological activities .
Molecular Structure Analysis
The molecular structure of “(6-Phenoxypyridin-3-yl)boronic acid” is characterized by the presence of a boronic acid group attached to a phenoxypyridinyl group . The molecular weight of this compound is 199.02 .
Chemical Reactions Analysis
Boronic acids, including “(6-Phenoxypyridin-3-yl)boronic acid”, are known for their ability to form reversible covalent interactions with diols and strong Lewis bases . This property allows them to be used in various sensing applications and as reversible covalent warheads for medicinal and biological applications .
Aplicaciones Científicas De Investigación
Aplicaciones de detección
Los ácidos borónicos, incluido el ácido (6-fenoxipirimidin-3-il)borónico, pueden interactuar con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro, lo que lleva a su utilidad en diversas aplicaciones de detección . Estas aplicaciones pueden ser ensayos homogéneos o detección heterogénea .
Etiquetado biológico
La interacción clave de los ácidos borónicos con los dioles permite su utilización en diversas áreas, incluido el etiquetado biológico . Esto podría implicar potencialmente el uso de ácido (6-fenoxipirimidin-3-il)borónico.
Manipulación y modificación de proteínas
Los ácidos borónicos han mostrado un crecimiento en la interacción con las proteínas, su manipulación y el etiquetado celular . Esto sugiere que el ácido (6-fenoxipirimidin-3-il)borónico podría utilizarse en aplicaciones similares.
Tecnologías de separación
Los ácidos borónicos se han utilizado en tecnologías de separación . Dada su estructura única, el ácido (6-fenoxipirimidin-3-il)borónico podría utilizarse potencialmente en aplicaciones similares.
Desarrollo de terapias
Los ácidos borónicos se han utilizado en el desarrollo de terapias . Es posible que el ácido (6-fenoxipirimidin-3-il)borónico pueda utilizarse en el desarrollo de nuevos agentes terapéuticos.
6. Reacciones de acoplamiento cruzado, catálisis y ciencia de materiales Los ácidos borínicos, una subclase de compuestos organoboranos a la que pertenece el ácido (6-fenoxipirimidin-3-il)borónico, se utilizan en reacciones de acoplamiento cruzado, catálisis, química medicinal, materiales poliméricos u optoelectrónicos .
Direcciones Futuras
The use of boronic acids in medicinal chemistry and other applications is a growing field of research . The introduction of boronic acids into various compounds provides an alternative strategy for developing novel drugs and other bioactive compounds . Therefore, the future directions for “(6-Phenoxypyridin-3-yl)boronic acid” and other boronic acids may involve further exploration of their potential uses in drug discovery and other applications.
Mecanismo De Acción
Target of Action
The primary target of (6-Phenoxypyridin-3-yl)boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling .
Pharmacokinetics
The compound is reported to have high gi absorption . Its skin permeation is low, with a Log Kp of -6.46 cm/s .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .
Action Environment
The action of (6-Phenoxypyridin-3-yl)boronic acid is influenced by environmental factors such as the presence of a palladium catalyst and the pH of the reaction environment . The reaction conditions are exceptionally mild and functional group tolerant .
Propiedades
IUPAC Name |
(6-phenoxypyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO3/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h1-8,14-15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSDPMDHUFPPMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC2=CC=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50727972 |
Source


|
| Record name | (6-Phenoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1270921-80-6 |
Source


|
| Record name | (6-Phenoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

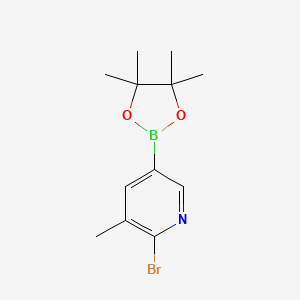

![2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol](/img/structure/B595123.png)
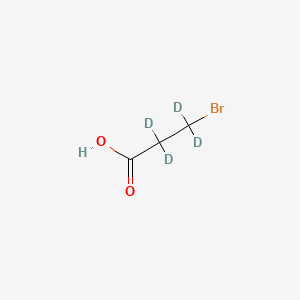
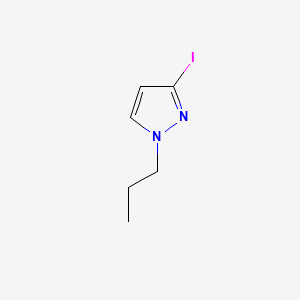
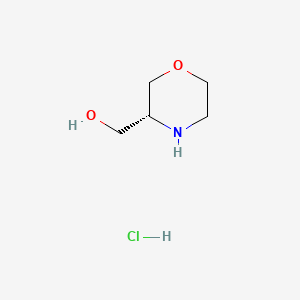

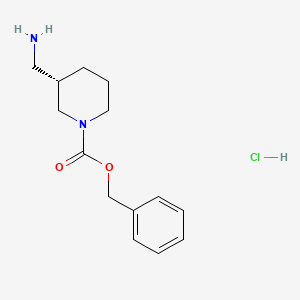
![1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid](/img/structure/B595129.png)
![Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B595132.png)
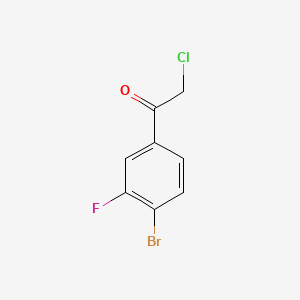
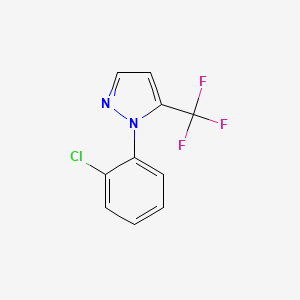
![(1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B595139.png)
